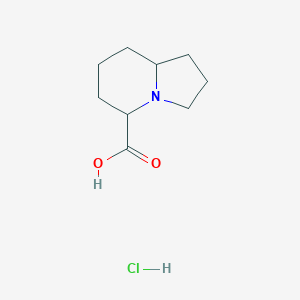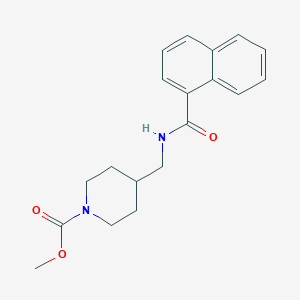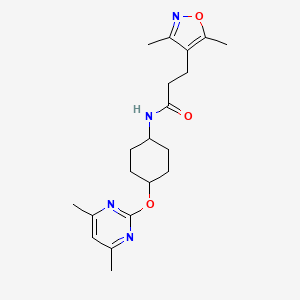
3-(3,5-dimethylisoxazol-4-yl)-N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethylisoxazol-4-yl)-N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)propanamide is a useful research compound. Its molecular formula is C20H28N4O3 and its molecular weight is 372.469. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethylisoxazol-4-yl)-N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylisoxazol-4-yl)-N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cyclization Reactions and Heterocyclic Derivatives
Cyclization reactions involving similar structures have led to the development of various heterocyclic derivatives. For instance, cyclization of aryl-, aroyl-, and dimethylpyrimidin-2-yl cyanamides with different substrates has yielded a range of 2-aminoquinazoline and dihydroquinazolinone derivatives, which are of interest due to their potential pharmaceutical applications (Shikhaliev et al., 2008).
Neurokinin-1 Receptor Antagonists
Compounds with similar structural motifs have been explored for their potential as neurokinin-1 receptor antagonists, indicating their relevance in clinical applications for conditions like emesis and depression. This includes the development of water-soluble, orally active antagonists suitable for both intravenous and oral administration, highlighting the importance of structural modifications for enhancing solubility and bioavailability (Harrison et al., 2001).
Anticancer and Anti-Inflammatory Agents
The exploration of pyrimidine and pyrazolopyrimidine derivatives for their insecticidal, antibacterial, anticancer, and anti-inflammatory properties is another area of research. These studies involve the synthesis and biological evaluation of novel derivatives, suggesting the potential for the development of new therapeutic agents. For example, pyrimidine-linked pyrazole heterocyclics have been synthesized and evaluated for their insecticidal and antibacterial potential, indicating the utility of such compounds in agricultural and medicinal chemistry (Deohate & Palaspagar, 2020).
Herbicidal Activity
The synthesis and evaluation of compounds with related structural elements for herbicidal activity have been documented, showcasing the agricultural applications of these chemicals. The study of N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, for instance, reveals its effectiveness as a herbicide (Liu et al., 2008).
HIV Entry Inhibitors
Research into CCR5 receptor-based mechanisms has led to the development of potent allosteric noncompetitive HIV entry inhibitors, demonstrating the significance of such compounds in the treatment of HIV. This includes the identification of compounds that show promise in overcoming viral resistance, thereby contributing to HIV therapy advancements (Watson et al., 2005).
Propiedades
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-12-11-13(2)22-20(21-12)26-17-7-5-16(6-8-17)23-19(25)10-9-18-14(3)24-27-15(18)4/h11,16-17H,5-10H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYSJLUYRPLENU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)CCC3=C(ON=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethylisoxazol-4-yl)-N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

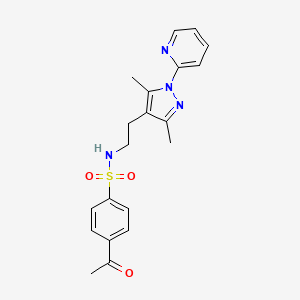
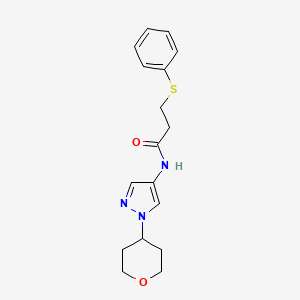
![Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate](/img/structure/B2864322.png)
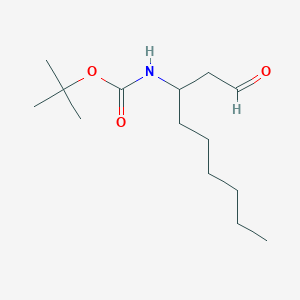
![N-(2-ethoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2864324.png)
![2-chloro-6-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2864326.png)
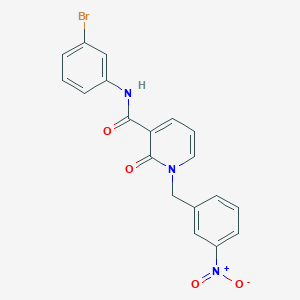
![N-phenyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2864329.png)
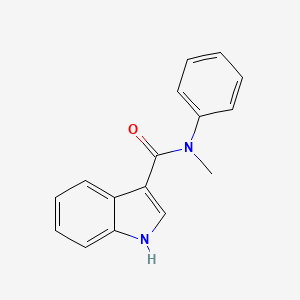

![Ethyl 4-[4-[(4-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2864334.png)
